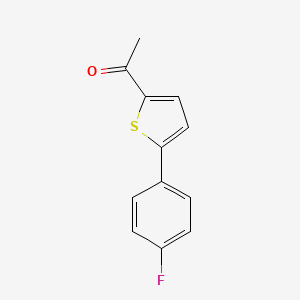

1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[5-(4-fluorophenyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDDBZXRWFKKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382400 | |

| Record name | 1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-46-2 | |

| Record name | 1-[5-(4-Fluorophenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Analysis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about the molecular structure of a compound in solution. This guide offers a comprehensive, in-depth analysis of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone, a heterocyclic ketone that serves as a crucial building block in medicinal chemistry, notably as an intermediate in the synthesis of therapeutic agents like the SGLT2 inhibitor, Canagliflozin[1].

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. We will delve into the foundational principles of NMR, detail a robust experimental protocol, and provide a thorough analysis of the ¹H and ¹³C NMR spectra, ensuring a self-validating approach to structural confirmation.

Foundational Concepts: Predicting the Spectrum

Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict the key features of its NMR spectra. The structure of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone contains three distinct moieties, each with characteristic NMR signatures: an acetyl group, a 2,5-disubstituted thiophene ring, and a para-substituted fluorophenyl ring.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Nodes for the atoms with positions C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.5,0!"]; S [label="S", pos="0.75,1.5!"]; C3 [label="C3", pos="-0.75,1.5!"]; C4 [label="C4", pos="-1.5,0!"]; C5 [label="C5", pos="-3,0!"]; C6 [label="C6", pos="-4,1!"]; C7 [label="C7", pos="-5,1!"]; C8 [label="C8", pos="-5.5,0!"]; C9 [label="C9", pos="-4.5,-1!"]; C10 [label="C10", pos="-3.5,-1!"]; F [label="F", pos="-6.5,0!"]; C11 [label="C11", pos="2.5,1!"]; O [label="O", pos="2.5,2!"]; C12 [label="C12", pos="3.5,0!"]; H1 [label="H", pos="-1.1,2.2!"]; H2 [label="H", pos="-2.2,-0.5!"]; H3 [label="H", pos="-3.8,1.8!"]; H4 [label="H", pos="-5.8,1.8!"]; H5 [label="H", pos="-4.7,-1.8!"]; H6 [label="H", pos="-2.7,-1.8!"]; H_Me1 [label="H", pos="4.2,0.5!"]; H_Me2 [label="H", pos="4.2,-0.5!"]; H_Me3 [label="H", pos="3.2,-0.7!"];

// Edges to form the bonds C1 -- C2; C2 -- S; S -- C3; C3 -- C4; C4 -- C1; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C8 -- F; C2 -- C11; C11 -- O [style=double]; C11 -- C12; C3 -- H1; C1 -- H2; C6 -- H3; C7 -- H4; C9 -- H5; C10 -- H6; C12 -- H_Me1; C12 -- H_Me2; C12 -- H_Me3;

// Labels for rings and groups label_thiophene [label="Thiophene Ring", pos="0, -1!", fontsize=10, fontcolor="#5F6368"]; label_phenyl [label="Fluorophenyl Ring", pos="-4.5, -2!", fontsize=10, fontcolor="#5F6368"]; label_acetyl [label="Acetyl Group", pos="3, 1.5!", fontsize=10, fontcolor="#5F6368"]; } enddot Caption: Molecular structure of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone.

Based on this structure, we can anticipate the following:

-

¹H NMR: We expect to see signals for the two distinct protons on the thiophene ring, two sets of protons on the fluorophenyl ring, and a single signal for the three equivalent protons of the methyl group.

-

¹³C NMR: We anticipate signals for the carbonyl carbon, the methyl carbon, and the ten aromatic carbons of the thiophene and fluorophenyl rings. Due to the symmetry of the p-fluorophenyl group, only four signals are expected for these six carbons.

Experimental Protocol: Ensuring Data Integrity

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[2] A flawed sample will yield a spectrum with broad lines, poor resolution, and artifacts that can obscure crucial information. The following protocol is a self-validating system designed to produce high-quality, reproducible data.

Workflow for NMR Analysis

Step-by-Step Sample Preparation Protocol

-

Material Weighing: Accurately weigh between 5-25 mg of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone for a standard ¹H NMR spectrum.[2][3] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its convenient residual solvent peak at 7.26 ppm for reference.[4]

-

Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃.[4] Using a secondary vial allows for effective mixing via vortexing to ensure complete dissolution.[2]

-

Filtration: To remove any particulate matter which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] The final solution must be transparent.[5]

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm, providing a reference point for all other chemical shifts.[6][7] A single drop of TMS can be added to a larger volume of deuterated solvent that is then used for multiple samples.[3]

-

Tube Cleaning: Ensure the NMR tube is meticulously cleaned, typically by rinsing with acetone and drying overnight in a fume hood, and that the exterior is wiped clean before insertion into the spectrometer to prevent probe contamination.[5]

Spectroscopic Analysis and Interpretation

The following analysis is based on established principles of NMR spectroscopy and data from analogous thiophene-based structures.[8][9][10]

¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and spin-spin coupling.[11][12]

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |

| 1 | ~7.70 | Doublet (d) | ~4.0 | 1H | Thiophene H (position 3) |

| 2 | ~7.65 | Triplet of doublets (td) or Multiplet (m) | Ortho: ~8.8, Meta: ~5.5 | 2H | Phenyl H (ortho to F) |

| 3 | ~7.30 | Doublet (d) | ~4.0 | 1H | Thiophene H (position 4) |

| 4 | ~7.15 | Triplet (t) | ~8.8 | 2H | Phenyl H (meta to F) |

| 5 | ~2.55 | Singlet (s) | N/A | 3H | Acetyl CH₃ |

Causality and Interpretation:

-

Thiophene Protons (Signals 1 & 3): The two protons on the thiophene ring are in different chemical environments and thus appear as distinct signals. They are adjacent to each other, resulting in mutual splitting into doublets. The typical coupling constant for adjacent protons on a thiophene ring (³JHH) is in the range of 3-5 Hz. The proton at position 3 is deshielded relative to the proton at position 4 due to the anisotropic effect of the adjacent acetyl group.

-

Fluorophenyl Protons (Signals 2 & 4): The para-substitution pattern results in two sets of chemically equivalent protons. The protons ortho to the fluorine atom (Signal 2) are coupled to both the adjacent meta protons (³JHH) and the fluorine atom (³JHF), often resulting in a complex multiplet that can appear as a triplet of doublets. The protons meta to the fluorine (Signal 4) are coupled to the ortho protons and appear as a triplet. The electron-withdrawing nature of the fluorine atom deshields the ortho protons more significantly.

-

Acetyl Protons (Signal 5): The three protons of the methyl group are equivalent and have no adjacent protons, so they appear as a sharp singlet. Its chemical shift around 2.55 ppm is characteristic of a methyl group attached to a carbonyl adjacent to an aromatic ring.

¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~190.5 | Carbonyl C=O |

| 2 | ~163.0 (d, ¹JCF ≈ 250 Hz) | Phenyl C-F |

| 3 | ~148.0 | Thiophene C (ipso to phenyl) |

| 4 | ~143.0 | Thiophene C (ipso to acetyl) |

| 5 | ~134.5 | Thiophene CH (position 3) |

| 6 | ~128.0 (d, ³JCF ≈ 8 Hz) | Phenyl CH (ortho to F) |

| 7 | ~126.0 | Thiophene CH (position 4) |

| 8 | ~125.5 (d, ⁴JCF ≈ 3 Hz) | Phenyl C (ipso to thiophene) |

| 9 | ~116.0 (d, ²JCF ≈ 22 Hz) | Phenyl CH (meta to F) |

| 10 | ~26.5 | Acetyl CH₃ |

Causality and Interpretation:

-

Carbonyl Carbon (Signal 1): The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of ~190.5 ppm.

-

Aromatic Carbons (Signals 2-9): The carbons of the aromatic rings appear in the typical range of 115-165 ppm. A key feature is the coupling of the phenyl carbons to the fluorine atom. The carbon directly attached to fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other phenyl carbons show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which can also result in doublet signals.

-

Methyl Carbon (Signal 10): The acetyl methyl carbon is shielded and appears at a characteristic upfield shift of ~26.5 ppm.

Conclusion

The comprehensive NMR analysis of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone provides an unambiguous confirmation of its chemical structure. Through the logical interpretation of chemical shifts, integration values, and coupling patterns in both ¹H and ¹³C NMR spectra, every proton and carbon atom can be confidently assigned. The methodologies and protocols outlined in this guide represent a robust framework for ensuring the scientific integrity of structural elucidation tasks. For researchers and professionals in drug development, mastering these analytical techniques is not merely procedural but is fundamental to accelerating the discovery and ensuring the quality of new therapeutic agents.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

University of Arizona. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Catak, S., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

-

ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene.... [Link]

-

Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

-

Bruker. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

Hernandez-Perez, J. M., et al. (2020). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. PMC - NIH. [Link]

-

SpectraBase. 1-(5-(4-N,N-Dimethylaminophenyl)thiophen-2-yl)ethanone - Optional[13C NMR]. [Link]

-

Preprints.org. (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. [Link]

-

ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

-

PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

-

Impact Factor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

Sources

- 1. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 11. Interpreting | OpenOChem Learn [learn.openochem.org]

- 12. azooptics.com [azooptics.com]

An In-depth Technical Guide to the Biological Significance of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone: A Keystone Synthetic Intermediate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological significance of the synthetic compound 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone. While direct biological activity data for this specific ketone is limited, its strategic value lies in its role as a versatile intermediate for the synthesis of a diverse array of pharmacologically active molecules. This document will explore the known biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—of key derivatives synthesized from this thiophene-based precursor, most notably chalcones. We will delve into the synthetic pathways, mechanisms of action of the derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a resource for researchers in medicinal chemistry and drug discovery, highlighting the potential of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone as a foundational scaffold for the development of novel therapeutics.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged heterocyclic scaffold in drug discovery, prized for its bioisosteric similarity to a phenyl ring but with distinct electronic properties that can enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2] The compound 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone emerges as a compound of significant interest, not for its intrinsic biological activity, but as a critical starting material for more complex molecules with therapeutic potential. The presence of a fluorine atom on the phenyl ring can further enhance metabolic stability and binding affinity to biological targets.

Synthetic Utility of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

The primary value of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone in medicinal chemistry is its utility as a precursor in the synthesis of various bioactive compounds. The acetyl group at the 2-position of the thiophene ring is a reactive handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds renowned for their wide range of biological activities.[3][4] They are synthesized via a base- or acid-catalyzed Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.[4][5] In this context, 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone serves as the ketone component.

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (NaOH), dropwise.[4]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

-

Purification: Filter the crude product, wash with cold water until the filtrate is neutral, and then dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities of Derivatives

The biological activities of compounds derived from 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone are diverse and significant. The following sections will detail the key therapeutic areas where these derivatives have shown promise.

Anticancer Activity

Chalcones derived from various heterocyclic ketones, including thiophene-based structures, have demonstrated potent anticancer activity against a range of human cancer cell lines.[6][7]

Mechanism of Action: The anticancer effects of thiophene-containing chalcones are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[8] Some derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 and Akt pathways.[9] Furthermore, certain thiophene derivatives can target tubulin polymerization, leading to mitotic arrest and subsequent cell death.[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.[10]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.[10]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Antimicrobial Activity

Thiophene derivatives, including chalcones, are known to possess significant antimicrobial properties against a spectrum of bacteria and fungi.[11][12]

Mechanism of Action: The antimicrobial action of these compounds can be multifaceted. For some derivatives, the proposed mechanism involves the inhibition of essential microbial enzymes or disruption of the cell membrane.[12] In the case of a thiophenyl-substituted pyrimidine derivative, the antibacterial effect was attributed to the inhibition of FtsZ polymerization, a key protein in bacterial cell division.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) for susceptibility testing.

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant health challenge, and thiophene-based compounds have emerged as promising candidates for the development of new anti-inflammatory drugs.[13][14]

Mechanism of Action: The anti-inflammatory effects of many thiophene derivatives are linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.[13] Some compounds have also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Use Wistar rats as the animal model for acute inflammation.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to different groups of rats. Include a control group receiving the vehicle and a standard drug group (e.g., diclofenac).[16]

-

Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.[14]

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Structure-Activity Relationships (SAR)

The biological activity of derivatives of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone is highly dependent on the nature and position of substituents on the aromatic rings. For instance, in the case of chalcones, the presence of electron-donating or electron-withdrawing groups on the aldehyde-derived phenyl ring can significantly modulate their anticancer and antimicrobial potency. Hydroxyl groups, in particular, have been shown to enhance the antioxidant and antimicrobial properties of chalcones.[11]

Future Perspectives and Conclusion

While 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone may not exhibit significant biological activity on its own, its importance as a synthetic intermediate is undeniable. The diverse and potent biological activities of its derivatives, particularly chalcones, underscore its value in drug discovery and development. Future research should focus on synthesizing and screening a wider library of derivatives to explore their full therapeutic potential. In silico studies, such as molecular docking, can aid in the rational design of more potent and selective compounds.[17]

Visualizations

Diagram 1: Synthesis of Chalcones from 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Caption: Synthetic pathway for chalcone derivatives.

Diagram 2: General Mechanism of Action for Anticancer Chalcones

Caption: Proposed anticancer mechanisms of chalcones.

References

-

A Review on Chalcones Synthesis and their Biological Activity. (URL: [Link])

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (URL: [Link])

-

Synthesis and biological activities of some chalcone derivatives. (URL: [Link])

-

Synthesis and biologic activities of some novel heterocyclic chalcone derivatives. (URL: [Link])

-

Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (URL: [Link])

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. (URL: [Link])

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (URL: [Link])

-

Biological Activities of Thiophenes. (URL: [Link])

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (URL: [Link])

-

In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. (URL: [Link])

-

Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. (URL: [Link])

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (URL: [Link])

-

Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (URL: [Link])

-

Determining antifungal, anti-biofilm and anti- cancer activities of “1,3-di(thiophen-2-yl) prop-2 - DergiPark. (URL: [Link])

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (URL: [Link])

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (URL: [Link])

-

Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. (URL: [Link])

-

Food Bioactive Compounds and Their Interference in Drug Pharmacokinetic/Pharmacodynamic Profiles. (URL: [Link])

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (URL: [Link])

-

Antimicrobial and Antibiofilm Activity of Auranofin and Its Two Derivatives Bearing Naproxen and Acetylcysteine as Ligands Against Staphylococci. (URL: [Link])

- Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene. (URL: )

-

2-(4-FLUOROPHENYL)THIOPHENE Eight Chongqing Chemdad Co. (URL: [Link])

Sources

- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone Derivatives and Analogs for Drug Discovery Professionals

Introduction: The Thiophene Scaffold as a Cornerstone in Medicinal Chemistry

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating a remarkable breadth of biological activities. The thiophene ring system is a key pharmacophore in numerous FDA-approved drugs, spanning therapeutic areas such as cardiovascular disease, oncology, and neurology.[1] The physicochemical properties of the thiophene nucleus, including its electron-rich nature and its ability to act as a bioisosteric replacement for the phenyl ring, contribute to its versatility in drug design, often enhancing metabolic stability and target binding affinity.[1]

This technical guide delves into the synthesis, biological activities, and structure-activity relationships (SAR) of a specific and promising class of thiophene-containing compounds: derivatives and analogs of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone . This core structure serves as a versatile template for the development of novel therapeutic agents, with research highlighting its potential in areas such as oncology, and anti-inflammatory applications. For researchers, scientists, and drug development professionals, this guide aims to provide a comprehensive resource, complete with detailed experimental protocols and mechanistic insights, to facilitate the exploration and advancement of this important class of molecules.

Synthetic Strategies: Building the 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone Core and its Derivatives

The synthesis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone and its analogs typically involves a multi-step process, beginning with the formation of the 2-arylthiophene backbone, followed by acylation and subsequent derivatization.

Synthesis of the 2-(4-Fluorophenyl)thiophene Intermediate

A common route to the 2-(4-fluorophenyl)thiophene intermediate involves a diazotization and coupling reaction. This method offers mild reaction conditions suitable for industrial-scale production.[2]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)thiophene [2]

-

Step 1: Diazonium Salt Formation

-

To a reaction vessel, add para-fluoroaniline, an alcohol (e.g., isopropanol), thiophene, and copper powder.

-

Stir the mixture uniformly and cool to 0-5 °C.

-

Slowly add a suitable acid (e.g., concentrated hydrochloric acid) while maintaining the temperature at 0-5 °C.

-

Add a solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C.

-

Maintain the reaction mixture at this temperature for 2 hours to allow for the complete formation of the para-fluoroaniline diazonium salt.

-

-

Step 2: Coupling Reaction

-

Intensively stir the prepared diazonium salt solution and cool it to 0-5 °C.

-

Slowly drip an alkali solution into the diazonium salt, strictly controlling the reaction temperature at 0-5 °C.

-

Allow the reaction to proceed for 5 hours at 0-5 °C.

-

Following the reaction, distill the mixture to recover the solvent.

-

Extract the product with chloroform.

-

Dry the organic layer and distill off the solvent.

-

Recrystallize the residue from methanol to obtain the final product, 2-(4-fluorophenyl)thiophene.

-

Friedel-Crafts Acylation: Introducing the Ethanone Moiety

The key step in the synthesis of the core molecule is the Friedel-Crafts acylation of the 2-(4-fluorophenyl)thiophene intermediate. This electrophilic aromatic substitution introduces the acetyl group at the 5-position of the thiophene ring.[3][4]

Experimental Protocol: Friedel-Crafts Acylation of 2-(4-Fluorophenyl)thiophene (Adapted from general procedures for thiophene acylation[4])

-

Materials:

-

2-(4-Fluorophenyl)thiophene

-

Acetic anhydride (acylating agent)

-

Solid acid catalyst (e.g., Hβ zeolite)

-

Solvent (if necessary, though solvent-free conditions are often possible)

-

-

Procedure:

-

In a round-bottomed flask equipped with a condenser and magnetic stirrer, combine 2-(4-fluorophenyl)thiophene and acetic anhydride (a molar ratio of 1:3 is a good starting point).[4]

-

Add the solid acid catalyst (e.g., Hβ zeolite).

-

Heat the reaction mixture to 60°C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter to recover the catalyst. The catalyst can often be regenerated and reused.[4]

-

The filtrate contains the desired product, 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone. Further purification can be achieved through recrystallization or column chromatography.

-

Derivatization: Expanding the Chemical Space

The ethanone moiety of the core structure is a versatile handle for further chemical modifications, most notably through Claisen-Schmidt condensation to form chalcone derivatives.[5][6]

Experimental Protocol: Synthesis of Chalcone Derivatives [6]

-

Dissolve 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone and a selected aromatic aldehyde in ethanol.

-

Add a 40% aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the stirred mixture.[5][6]

-

Continue stirring at room temperature for several hours.

-

Neutralize the reaction mixture with dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified chalcone derivative.

Key Derivatives and Analogs: A Spectrum of Biological Activity

The 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone scaffold has been primarily explored for its potential as an anticancer and anti-inflammatory agent. The following sections will detail the biological activities of key derivatives and analogs.

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of kinases and the disruption of microtubule assembly.[7]

-

Tubulin Polymerization Inhibition: Several thiophene-based compounds have been shown to exert their antimitotic effects by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

-

Kinase Inhibition: The thiophene scaffold is present in numerous kinase inhibitors.[5] Fused thiophene systems, in particular, have been utilized in the development of potent inhibitors of targets such as VEGFR-2 and AKT.[5]

Table 1: Anticancer Activity of Selected Thiophene Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Tetrahydrobenzo[b]thiophene urea derivative (BU17) | A549 (Lung) | Not specified, but identified as most potent | Tubulin polymerization inhibition, WEE1 kinase inhibition | [7] |

| Thienopyrimidine derivative (3b) | HepG2 (Liver) | 3.105 | VEGFR-2 and AKT inhibition | [5] |

| Thienopyrimidine derivative (4c) | HepG2 (Liver) | 3.023 | VEGFR-2 and AKT inhibition | [5] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 (Liver) | 4.37 | Dihydrofolate reductase (DHFR) inhibition (predicted) | [8] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 (Lung) | 8.03 | Dihydrofolate reductase (DHFR) inhibition (predicted) | [8] |

Anti-inflammatory Activity

Thiophene derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9] Chalcone derivatives of 2-acetylthiophene have shown moderate to considerable anti-inflammatory activity in preclinical models.[5][10]

Table 2: Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound Class | In Vivo/In Vitro Model | Activity | Reference |

| Chalcones of 2-acetylthiophene | Carrageenan-induced rat paw edema | Moderate to considerable reduction in edema | [5][10] |

| Tetrasubstituted thiophene derivative (11f) | Carrageenan-induced rat paw edema | 48.94% protection | [11][12] |

| 2-amino-thiophenic derivatives | Mouse paw edema model | Reduction in edema similar to diclofenac | [9] |

Antimicrobial Activity

The thiophene scaffold is also a component of various antimicrobial agents. Thiophene derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains.[13]

Table 3: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Class | Test Organism | MIC | Reference |

| Thiophene-isoxazole derivative (PUB9) | Staphylococcus aureus | < 0.125 mg/mL | [1] |

| Thiophene-isoxazole derivative (PUB9) | Pseudomonas aeruginosa | 0.125 - 0.25 mg/mL | [1] |

| Thiophene-isoxazole derivative (PUB9) | Candida albicans | 0.125 - 0.25 mg/mL | [1] |

| Thiophene derivatives (4, 8) | Colistin-Resistant Escherichia coli | 8 - 32 mg/L | [1] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone derivatives can be significantly modulated by structural modifications.

Caption: Key areas for structure-activity relationship (SAR) exploration.

-

Substituents on the 5-Phenyl Ring: The nature and position of substituents on the phenyl ring at the 5-position of the thiophene can influence activity. The 4-fluoro substituent in the core molecule is a common feature in many bioactive compounds and can enhance properties like metabolic stability and binding affinity.

-

Modifications of the 2-Acetyl Group: The acetyl group is a key point for derivatization.

-

Chalcone Formation: Condensation with various aromatic aldehydes to form chalcones is a widely used strategy. The substituents on the second aromatic ring of the chalcone moiety play a crucial role in determining the biological activity.

-

Heterocycle Formation: The α,β-unsaturated ketone of the chalcone can serve as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines, which often exhibit a distinct pharmacological profile.

-

Mechanisms of Action

The diverse biological activities of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone derivatives stem from their ability to interact with multiple cellular targets.

Disruption of Microtubule Dynamics

A significant mechanism of anticancer activity for some thiophene derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[7]

Caption: Mechanism of tubulin polymerization inhibition.

Kinase Signaling Pathway Inhibition

Many thiophene-based compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] For instance, derivatives have been shown to inhibit VEGFR-2, a key regulator of angiogenesis, and AKT, a central node in cell survival pathways.

Caption: Inhibition of kinase signaling pathways.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone derivatives, a battery of in vitro assays is essential. The following are detailed protocols for key biological evaluations.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[14]

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.

-

Materials:

-

Kinase of interest (e.g., AKT, VEGFR-2)

-

Kinase substrate peptide

-

ATP

-

Test compounds

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.

-

Kinase Reaction: In a 96-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add the substrate/ATP mixture to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)[7]

This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds

-

Positive controls (e.g., Nocodazole, Paclitaxel)

-

Black, opaque 96-well plates

-

-

Procedure:

-

Plate Preparation: Pre-warm the 96-well plate to 37°C.

-

Compound Addition: Add the test compound, positive controls, or vehicle control to the appropriate wells.

-

Reaction Mix Preparation: On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Initiate Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase. Calculate the IC50 value by plotting the maximum polymerization rate or the plateau fluorescence as a function of the logarithm of the compound concentration.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method[1]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Materials:

-

Test microorganisms (bacteria or fungi)

-

Appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds

-

Sterile 96-well microtiter plates

-

-

Procedure:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Conclusion and Future Perspectives

The 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the diverse biological activities exhibited by its analogs, makes it an attractive starting point for medicinal chemistry campaigns targeting cancer, inflammation, and infectious diseases.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Systematic exploration of a wider range of substituents on both the phenyl and thiophene rings, as well as modifications of the linker between the two aromatic systems, could lead to the discovery of compounds with improved potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization and clinical development.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising thiophene derivatives from the laboratory to the clinic.

References

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - NIH. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (URL: [Link])

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])

-

Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (URL: [Link])

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (URL: [Link])

- CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V). (URL: )

-

Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

-

(PDF) Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. (URL: [Link])

-

A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (URL: [Link])

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (URL: [Link])

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. (URL: [Link])

-

Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. (URL: [Link])

-

(PDF) Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl) - ResearchGate. (URL: [Link])

-

Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed. (URL: [Link])

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - MDPI. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - ResearchGate. (URL: [Link])

-

Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes - CABI Digital Library. (URL: [Link])

-

A Synthetic Route to 2-Alkyl Indoles via Thiophenol-Mediated Ring-Opening of N-Tosylaziridines Followed by Copper Powder-Mediated C-N Cyclization/Aromatization - Organic Chemistry Portal. (URL: [Link])

-

Review on Synthesis of Chalcone and its Derivatives with their Biological Activities - ijarsct. (URL: [Link])

-

Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: [Link])

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - ResearchGate. (URL: [Link])

-

Synthesis and antimicrobial evaluation of novel thiophene derivatives - ResearchGate. (URL: [Link])

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. (URL: [Link])

-

Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies - PubMed. (URL: [Link])

- US2432991A - Acylation of thiophene - Google P

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. (URL: [Link])

-

Friedel-Crafts Acylation Lab Report - 475 Words - Bartleby.com. (URL: [Link])

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed. (URL: [Link])

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones - ResearchGate. (URL: [Link])

-

(PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (URL: [Link])

-

Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC - NIH. (URL: [Link])

-

Biological Activities of Thiophenes - Encyclopedia.pub. (URL: [Link])

-

Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Arylamines QSAR-Based Design and Molecular Dynamics of New Phenylthiophene and Benzimidazole Derivatives with Affinity for the C111, Y268, and H73 Sites of SARS-CoV-2 PLpro Enzyme - ResearchGate. (URL: [Link])

-

Arylamines QSAR-Based Design and Molecular Dynamics of New Phenylthiophene and Benzimidazole Derivatives with Affinity for the C111, Y268, and H73 Sites of SARS-CoV-2 PLpro Enzyme - PubMed. (URL: [Link])

-

Synthesis, Biological Activities Evaluation of 4-(4-Chlorophenylazo)-5-Thiophen-2-yl-[1][7]Dithiole-3-Thione - ResearchGate. (URL: [Link])

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (URL: [Link])

-

Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives - NIH. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. tsijournals.com [tsijournals.com]

- 5. [PDF] Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone: An Application Note and Protocol for Pharmaceutical Research

Introduction: The Significance of Thiophene Moieties in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to serve as a bioisostere for the phenyl group have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas, including oncology, neurology, and infectious diseases.[2] The sulfur atom within the five-membered ring can engage in hydrogen bonding, enhancing drug-receptor interactions.[2] The target molecule of this guide, 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone, is a key synthetic intermediate for the development of more complex pharmaceutical agents. Notably, it serves as a crucial building block in the synthesis of impurities of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[3] This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this valuable compound, tailored for researchers and scientists in drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone is most efficiently achieved through a two-step synthetic sequence. This strategy leverages a robust palladium-catalyzed cross-coupling reaction followed by a classic electrophilic aromatic substitution.

Overall Synthetic Scheme:

Caption: Overall synthetic route to 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone.

This approach is advantageous due to the high yields and functional group tolerance of the Suzuki-Miyaura coupling and the well-established reliability of the Friedel-Crafts acylation for introducing the acetyl group onto the thiophene ring.

Part 1: Synthesis of the Intermediate - 2-(4-Fluorophenyl)thiophene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and is widely used in the pharmaceutical industry.[4] This reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base.

Reaction Mechanism: The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established literature procedures.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-Bromothiophene | Starting Material |

| 4-Fluorophenylboronic Acid | Coupling Partner |

| Pd(PPh₃)₄ | Palladium Catalyst |

| K₂CO₃ | Base |

| Toluene | Solvent |

| Ethanol | Co-solvent |

| Water | Solvent for Base |

| Round-bottom flask | Reaction Vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer/hotplate | For heating and stirring |

| Inert atmosphere (N₂/Ar) | To prevent catalyst degradation |

Procedure:

-

To a 250 mL round-bottom flask, add 2-bromothiophene (10.0 g, 61.3 mmol), 4-fluorophenylboronic acid (9.4 g, 67.4 mmol), and potassium carbonate (25.4 g, 183.9 mmol).

-

Add a solvent mixture of toluene (100 mL), ethanol (50 mL), and water (50 mL).

-

De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.71 g, 0.61 mmol, 1 mol%).

-

Heat the reaction mixture to 80°C and maintain vigorous stirring under reflux for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane or petroleum ether as the eluent to afford 2-(4-fluorophenyl)thiophene as a white to off-white solid. A typical yield is in the range of 80-90%.

Part 2: Synthesis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone via Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the acylation of aromatic and heteroaromatic compounds using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[5] The acylation of the thiophene ring is highly regioselective, with the acetyl group preferentially adding to the 5-position due to the directing effect of the phenyl substituent.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

Caption: Mechanism of Friedel-Crafts acylation on 2-(4-fluorophenyl)thiophene.

Experimental Protocol: Friedel-Crafts Acylation

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-(4-Fluorophenyl)thiophene | Starting Material |

| Acetic Anhydride | Acylating Agent |

| Anhydrous Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Anhydrous Solvent |

| Ice Bath | For temperature control |

| Round-bottom flask | Reaction Vessel |

| Magnetic stirrer | For stirring |

| Inert atmosphere (N₂/Ar) | To maintain anhydrous conditions |

Procedure:

-

In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 2-(4-fluorophenyl)thiophene (5.0 g, 28.0 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0°C using an ice bath.

-

Carefully add anhydrous aluminum chloride (4.1 g, 30.8 mmol) portion-wise to the stirred solution. Caution: The addition of AlCl₃ can be exothermic.

-

To this suspension, add acetic anhydride (3.1 mL, 33.6 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Stir the mixture until all the solids have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 75 mL), followed by brine (1 x 75 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone as a solid. A typical yield is in the range of 75-85%.

Characterization and Data Analysis

The identity and purity of the synthesized 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the thiophene and phenyl rings, and a singlet for the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹.[6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₉FOS, MW: 220.27 g/mol ). |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

-

Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Organic Solvents (Toluene, DCM, Ethanol, Hexane): Flammable and/or toxic. Handle with appropriate care and dispose of waste according to institutional guidelines.

-

Conclusion and Future Perspectives

This application note provides a reliable and detailed protocol for the synthesis of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone, a key intermediate in pharmaceutical research. The two-step synthesis, involving a Suzuki-Miyaura coupling and a Friedel-Crafts acylation, is a robust and scalable method. The versatility of the thiophene scaffold ensures that this and similar compounds will continue to be of high interest in the development of new therapeutic agents.[2] Further derivatization of the acetyl group or the aromatic rings can lead to a diverse library of compounds for screening in various biological assays, highlighting the importance of this synthetic building block in the drug discovery pipeline.

References

-

Bharate, J. B., Singh, S., Wani, A., Sharma, S., Joshi, P., Khan, I. A., Kumar, A., Vishwakarma, R. A., & Bharate, S. B. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry, 13(19), 5424–5431. [Link]

-

Luna, G., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (2014). CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V).

-

ResearchGate. (2017). Convenient and Efficient Synthesis of 1,1-Bis(4-alkylthiophenyl)-1-alkenes via Tandem Friedel-Crafts Acylation and Alkylation of Sulfides and Acyl Chlorides. [Link]

-

Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-1443. [Link]

-

Zenodo. (2002). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. [Link]

-

King's College London Research Portal. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. [Link]

-

ResearchGate. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. [Link]

-

MDPI. (2020). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

-

National Center for Biotechnology Information. (2015). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

PubMed. (2017). Pharmacokinetics, pharmacodynamics and safety profiling of IS01957, a preclinical candidate possessing dual activity against inflammation and nociception. [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Preprints.org. (2021). (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. [Link]

-

PubMed. (2004). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2021). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. [Link]

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Application Notes & Protocols: The Strategic Utility of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone, a versatile and highly valuable building block in contemporary organic synthesis. We delve into the strategic advantages conferred by its unique structural motifs: a reactive acetyl group, a bioisosteric thiophene ring, and a metabolically robust fluorophenyl substituent. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for leveraging this ketone in the synthesis of high-value intermediates, such as chalcones, and subsequent conversion into pharmacologically relevant heterocyclic scaffolds like pyrazolines. The causality behind experimental choices, mechanistic insights, and the significance of the resulting molecular frameworks in medicinal chemistry are discussed, with a particular focus on their demonstrated anticancer and antimicrobial potential.

Introduction: Unpacking the Versatility of a Key Building Block

In the landscape of synthetic chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, novelty, and the ultimate functionality of the target molecules. 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone has emerged as a privileged scaffold due to the convergence of three key structural features:

-

The Acetyl Group: The methyl ketone moiety serves as a classical and reliable reactive handle for a multitude of carbon-carbon bond-forming reactions, most notably aldol and Claisen-Schmidt condensations.

-

The Thiophene Ring: Thiophene is a widely recognized bioisostere of the benzene ring, often utilized in medicinal chemistry to modulate physicochemical properties, improve metabolic profiles, and engage in specific interactions with biological targets.[1] Its electron-rich nature also influences the reactivity of adjacent functional groups.[1]

-

The 4-Fluorophenyl Substituent: The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design. It can enhance binding affinity to target proteins through hydrogen bonding or dipolar interactions, and crucially, it often blocks sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

This combination makes 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone an ideal precursor for constructing libraries of complex molecules with potential therapeutic applications. Its derivatives have been investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Furthermore, the core structure is integral to the synthesis of important pharmaceuticals, underscoring its industrial relevance.[5][6]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives [mdpi.com]

- 5. innospk.com [innospk.com]

- 6. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone

Welcome to the dedicated technical support center for the synthesis of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we dissect the common challenges and offer field-proven solutions to enhance your reaction yield and product purity.

Introduction to Synthetic Strategies

The synthesis of 1-(5-(4-fluorophenyl)thiophen-2-yl)ethanone, a key intermediate in the preparation of various pharmaceuticals, is primarily achieved through two robust synthetic routes:

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the acylation of 2-(4-fluorophenyl)thiophene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

-

Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction couples an organoboron compound (e.g., 4-fluorophenylboronic acid) with a thiophene derivative (e.g., 2-acetyl-5-bromothiophene).

This guide will delve into the intricacies of both methodologies, offering detailed protocols and troubleshooting for each.

Visualizing the Synthetic Pathways

Caption: Synthetic routes to 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethanone.

Troubleshooting Guide & FAQs: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a direct and often cost-effective method. However, its success is highly dependent on careful control of reaction conditions to manage selectivity and prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the acylation of 2-(4-fluorophenyl)thiophene?

A1: The acylation is expected to occur predominantly at the 5-position of the thiophene ring. The thiophene ring is highly activated towards electrophilic substitution, and the 2-position is already substituted. The sulfur atom directs electrophiles to the adjacent (2- and 5-) positions. Since the 2-position is blocked, the incoming acyl group will preferentially add to the 5-position.

Q2: What are the most common side products in this reaction?

A2: The most common side product is the ortho-acylated product on the fluorophenyl ring, although this is generally less favored due to steric hindrance.[1] Polyacylation is also a possibility, but the introduction of the first deactivating acyl group on the thiophene ring makes a second acylation less likely.[2] Incomplete reaction will also leave unreacted starting material.

Q3: Why is my yield consistently low?

A3: Low yields in Friedel-Crafts acylation can stem from several factors:

-

Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all reagents and glassware are scrupulously dry.[3]

-

Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[3]

-

Substrate Purity: Impurities in the 2-(4-fluorophenyl)thiophene can interfere with the reaction.

-

Reaction Temperature: The reaction temperature can significantly influence the yield. Optimization may be required.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Inactive or insufficient Lewis acid catalyst. | Use fresh, anhydrous Lewis acid (e.g., AlCl₃, SnCl₄).[4] Ensure a stoichiometric amount is used. Consider using a more active catalyst system. |

| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. | |

| Poor quality of starting material. | Purify the 2-(4-fluorophenyl)thiophene before use. | |